2-Chloro-p-phenylenediamine sulfate is an organic compound with the molecular formula C₆H₉ClN₂O₄S and a molecular weight of 240.66 g/mol. It is primarily recognized as a light gray or lavender powder and is soluble in water and ethanol . This compound is a derivative of p-phenylenediamine, where a chlorine atom is substituted at the para position relative to the amine groups. It is commonly used in hair dye formulations due to its ability to produce long-lasting color by penetrating the hair shaft .
2-chloro-p-phenylenediamine sulfate is a known skin sensitizer and can cause allergic reactions, including itching, redness, swelling, and blistering []. In severe cases, it can lead to anaphylactic shock []. Concentrations in hair dye formulations are typically limited to minimize these risks [].
The chemical behavior of 2-chloro-p-phenylenediamine sulfate includes oxidation reactions, particularly when exposed to air, which can lead to color changes from purple to black . It can undergo various chemical transformations typical of aromatic amines, such as electrophilic aromatic substitution and nucleophilic reactions, particularly due to the presence of the amino groups.
One common reaction involving this compound is its oxidation in the presence of hydrogen peroxide, which generates colored products used in oxidative hair dyes.
Research indicates that 2-chloro-p-phenylenediamine sulfate may exhibit carcinogenic potential. Studies have shown equivocal evidence of carcinogenicity, particularly in animal models . The compound can cause skin irritation upon contact and has been associated with allergic reactions in sensitive individuals, especially when used in cosmetic applications .
2-Chloro-p-phenylenediamine sulfate can be synthesized through several methods, typically involving chlorination of p-phenylenediamine followed by sulfation.
This method allows for the production of high-purity 2-chloro-p-phenylenediamine sulfate suitable for commercial applications.
The primary application of 2-chloro-p-phenylenediamine sulfate is in the cosmetic industry, particularly in hair dye formulations. It acts as a dye precursor that develops color when oxidized during the dyeing process. Additionally, it has potential uses in other areas such as:
Studies on the interactions of 2-chloro-p-phenylenediamine sulfate with biological systems indicate that it can form complexes with proteins and nucleic acids, potentially leading to cytotoxic effects. Its interactions are critical for understanding its allergenic potential and mechanisms of action in hair dye formulations.
Several compounds share structural similarities with 2-chloro-p-phenylenediamine sulfate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
p-Phenylenediamine | C6H8N2 | No chlorine substitution; less reactive |
2-Amino-5-chlorobenzene | C6H6ClN | Different substitution pattern; used as an intermediate |
4-Amino-3-chlorophenol | C6H6ClN | Hydroxyl group present; used in dyes |
2-Chloro-1,4-diaminobenzene | C6H7ClN2 | Similar structure but lacks sulfate group |
The unique feature of 2-chloro-p-phenylenediamine sulfate lies in its dual functionality as both a dye precursor and its sulfate form, which enhances solubility and stability compared to its free base counterpart.
Acute Toxic;Irritant